2-(3-Fluorophenyl)propane-1-sulfonamide
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Overview
Description
2-(3-Fluorophenyl)propane-1-sulfonamide is an organic compound with the molecular formula C9H12FNO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a propane chain, which is further substituted with a fluorophenyl group. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals .
Scientific Research Applications
2-(3-Fluorophenyl)propane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the bacterial enzyme dihydropteroate synthase (dhps) . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
Sulfonamides, including 2-(3-Fluorophenyl)propane-1-sulfonamide, act as competitive inhibitors of DHPS . They mimic the natural substrate of the enzyme, p-aminobenzoic acid (pABA), and bind to the active site of DHPS, preventing the enzyme from catalyzing the conversion of pABA to dihydropteroate, a key step in folic acid synthesis .
Biochemical Pathways
By inhibiting DHPS, sulfonamides disrupt the synthesis of folic acid, a vital component of the bacterial cell’s biochemical machinery . Folic acid is necessary for the synthesis of nucleotides, the building blocks of DNA. Therefore, the inhibition of folic acid synthesis by sulfonamides leads to a halt in DNA synthesis and, consequently, bacterial growth .
Pharmacokinetics
Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The ultimate result of the action of this compound is the inhibition of bacterial growth. By blocking the synthesis of folic acid, the compound prevents the bacteria from producing the nucleotides needed for DNA replication. This halts the proliferation of the bacterial population .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)propane-1-sulfonamide typically involves the reaction of 3-fluorobenzene with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the sulfonyl chloride group is replaced by the sulfonamide group. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide derivative used as an antibiotic.
Sulfadiazine: A sulfonamide used in combination with pyrimethamine to treat toxoplasmosis.
Sulfacetamide: A sulfonamide used in ophthalmic solutions to treat bacterial eye infections.
Uniqueness
2-(3-Fluorophenyl)propane-1-sulfonamide is unique due to the presence of the fluorophenyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity to molecular targets, making it a valuable compound for drug development and other research applications .
Properties
IUPAC Name |
2-(3-fluorophenyl)propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2S/c1-7(6-14(11,12)13)8-3-2-4-9(10)5-8/h2-5,7H,6H2,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECLCEKRULIFPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)N)C1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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